molecular formula C11H11ClF3N3 B1451244 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1238864-82-8

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1451244
CAS No.: 1238864-82-8
M. Wt: 277.67 g/mol
InChI Key: FESMNTLHIJUPRR-UHFFFAOYSA-N
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Description

IUPAC Naming and CAS Registry Number

The compound 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is substituted at positions 3, 4, and 5. The substituents include:

  • A trifluoromethyl group (-CF₃) at position 3.
  • A p-tolyl group (4-methylphenyl) at position 4.
  • An amine group (-NH₂) at position 5.

The hydrochloride salt form arises from protonation of the amine group by hydrochloric acid (HCl), enhancing solubility and crystallinity. The CAS Registry Number for this compound is 1238864-82-8 .

Molecular Formula : C₁₁H₁₁ClF₃N₃
Molecular Weight : 277.67 g/mol.

Property Value Source
IUPAC Name 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
CAS Number 1238864-82-8
SMILES NC1=C(C2=CC=C(C)C=C2)C(C(F)(F)F)=NN1.Cl

Structural Classification: Pyrazole Derivatives and Hydrochloride Salts

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound belongs to the 1H-pyrazole subclass, where one nitrogen participates in aromatic conjugation, and the other bears a hydrogen atom. The structural features include:

  • Substituent Diversity : The p-tolyl and trifluoromethyl groups introduce steric and electronic effects, influencing reactivity and intermolecular interactions.
  • Hydrochloride Salt Formation : Protonation of the amine group (-NH₂ → -NH₃⁺Cl⁻) improves physicochemical properties such as solubility and stability, a common strategy in pharmaceutical chemistry.

Key Structural Motifs :

  • Pyrazole Core : Aromaticity and planarity enable π-π stacking interactions.
  • Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability by reducing electron density.
  • Hydrophobic Moieties : The p-tolyl group contributes to lipophilicity, affecting membrane permeability.

Synonyms and Related Compounds

This compound is referenced under multiple synonyms in chemical databases and literature:

Synonym Source
4-p-Tolyl-5-trifluoromethyl-2H-pyrazol-3-ylamine hydrochloride
4-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
5-Amino-4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride

Related Pyrazole Derivatives :

  • 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride (CAS 1431966-80-1): Differs by a chloro substituent on the phenyl ring.
  • 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 851975-08-1): Features a methyl group at position 3 and a meta-trifluoromethylphenyl group.

These analogs highlight the structural versatility of pyrazole-based compounds in medicinal and materials chemistry.

Properties

IUPAC Name

4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3.ClH/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15;/h2-5H,1H3,(H3,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESMNTLHIJUPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride primarily involves the formation of the pyrazole ring through condensation reactions between hydrazine derivatives and β-keto compounds or their analogs. The trifluoromethyl group is typically introduced via trifluoromethylated precursors, while the p-tolyl group is incorporated through appropriate aromatic substituents.

Condensation of Hydrazines with β-Ketonitriles or β-Ketoesters

A widely employed and versatile method for synthesizing 5-aminopyrazoles, including trifluoromethyl-substituted derivatives, is the condensation of hydrazines with β-ketonitriles or β-ketoesters. This approach proceeds through the following key steps:

  • Step 1: Hydrazone Formation
    The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile or β-ketoester, forming a hydrazone intermediate.

  • Step 2: Cyclization
    The second nitrogen of the hydrazine attacks the nitrile carbon (in β-ketonitriles) or the adjacent electrophilic carbon, promoting ring closure to form the pyrazole ring.

  • Step 3: Isolation and Purification
    The resulting 5-aminopyrazole is isolated and purified, often as its hydrochloride salt to improve stability and solubility.

This method is adaptable to various substituents, allowing the incorporation of the p-tolyl and trifluoromethyl groups by selecting appropriately substituted starting materials.

Specific Example: Synthesis Using Trifluoroacetylbenzyl Cyanide and p-Tolyl Hydrazine

A representative synthesis involves the reaction of trifluoroacetylbenzyl cyanide with p-tolyl hydrazine under reflux conditions in ethanol:

Step Reagents & Conditions Outcome
1 Trifluoroacetylbenzyl cyanide + p-tolyl hydrazine in ethanol, reflux Formation of hydrazone intermediate
2 Continued reflux to promote cyclization Formation of 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
3 Treatment with hydrochloric acid Conversion to hydrochloride salt for isolation

This method yields the target compound as crystalline material, suitable for further applications.

Continuous Flow Synthesis Approach

Recent advances have demonstrated the use of continuous flow chemistry for the efficient synthesis of trifluoromethylated pyrazoles. The process involves:

  • Flow Reactor Setup:
    Reactants are pumped through heated reactor coils under controlled pressure (e.g., 100 PSI) and temperature (e.g., 140 °C).

  • Reaction Sequence:
    Sequential reagent mixing and reaction steps occur in a telescoped manner, allowing hydrazone formation and cyclization without intermediate isolation.

  • Workup:
    The output mixture is quenched with aqueous sodium bicarbonate, extracted with organic solvents, dried, and purified by column chromatography.

This method offers enhanced control over reaction parameters, improved safety, and scalability. For example, a similar pyrazole derivative was isolated in 64% yield using this approach, demonstrating its applicability to trifluoromethylated pyrazoles.

Solid-Phase Synthesis Techniques

Solid-phase synthesis methods have been developed for 5-aminopyrazoles, facilitating combinatorial library generation. These involve:

  • Immobilization of β-ketonitrile derivatives on resin supports.
  • Reaction with hydrazines to form resin-bound hydrazones.
  • Cyclization and cleavage from resin to yield 5-aminopyrazoles.

This approach, while more common in drug discovery contexts, can be adapted for the synthesis of this compound analogs.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Condensation of β-ketonitriles with hydrazines Trifluoroacetylbenzyl cyanide + p-tolyl hydrazine Reflux in ethanol 60-70 Versatile, allows substitution pattern control
Continuous flow synthesis Hydrazine derivatives + trifluoromethylated precursors Flow reactor, 140 °C, 100 PSI ~64 Scalable, efficient, telescoped reaction steps
Solid-phase synthesis Resin-bound β-ketonitriles + hydrazines Resin-supported reactions Variable Useful for combinatorial libraries, less common for bulk synthesis

Research Findings and Notes

  • The condensation approach remains the most accessible and widely used method for synthesizing 5-aminopyrazoles with trifluoromethyl and p-tolyl substituents due to its operational simplicity and adaptability.

  • Continuous flow synthesis offers improved reaction control, safety, and potential for scale-up, which is advantageous for industrial applications.

  • The hydrochloride salt form is typically prepared by treating the free amine with hydrochloric acid, improving compound handling and solubility.

  • Spectroscopic characterization (e.g., NMR, IR) confirms the formation of hydrazone intermediates and final pyrazole products, with characteristic signals for trifluoromethyl groups and amine protons.

  • Alternative synthetic routes, such as solid-phase synthesis, provide avenues for rapid analog generation but are less common for this specific compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The 5-amino group in the pyrazole scaffold facilitates halogenation, enabling palladium-catalyzed cross-couplings. For example:

  • Iodination at C(5): Treatment with n-BuLi followed by iodine yields 5-iodo-4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (91% yield) .

  • Suzuki Coupling: The iodinated derivative reacts with arylboronic acids (e.g., 4-chlorophenylboronic acid) under Pd catalysis to form biaryl products like SC-560 (78% yield) .

Reaction StepConditionsYieldReference
Iodination at C(5)n-BuLi, I₂, THF, 0°C → rt91%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C78%

Acylation and Sulfonylation of the Amine Group

The primary amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides:

  • Acylation: Condensation with 2-chloropropanoyl chloride yields N-(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)propanamide derivatives .

  • Sulfonylation: Reaction with p-toluenesulfonyl chloride produces sulfonamide analogs, critical for enhancing antifungal activity .

SubstrateReagentProduct ApplicationReference
Amine hydrochloride2-Chloropropanoyl chlorideAnticancer hybrid molecules
Amine hydrochloridep-TsClAntifungal agents (e.g., HNNK-5 derivatives)

Condensation with Carbonyl Compounds

The amine participates in cyclocondensation reactions to form fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidines: Reaction with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions yields tricyclic derivatives with antitumor potential .

  • Thiadiazine Intermediates: Condensation with mercaptoacetaldehyde forms 1,3,4-thiadiazines, which undergo desulfurization to pyrazoles .

Deprotonation and Functionalization

The NH group at C(5) is weakly acidic (pKa ~10–12), enabling deprotonation for further modifications:

  • Alkylation: Treatment with alkyl halides in the presence of NaH generates N-alkylated pyrazoles .

  • Electrophilic Substitution: The trifluoromethyl group directs electrophiles to the C(4) position .

Antifungal Activity via Structural Modulation

Derivatives of this scaffold exhibit antifungal properties by disrupting fungal fatty acid biosynthesis. Key modifications include:

  • 5-Aryl Substitution: Introducing electron-withdrawing groups (e.g., NO₂) enhances activity against Fusarium oxysporum (EC₅₀: 6.2–11.5 µg/mL) .

  • Hybrid Molecules: Conjugation with anthraquinone moieties improves bioavailability .

Stability and Photochemical Behavior

The trifluoromethyl group enhances thermal stability but reduces photoswitching efficiency in arylazo derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that pyrazole derivatives, including 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the pyrazole ring, contributing to its efficacy against tumors.

Anti-inflammatory Properties
Another significant application is in the realm of anti-inflammatory drugs. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models, providing a basis for further development as non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemical Applications

Pesticidal Activity
The compound also shows potential as a pesticide. Research into pyrazole-based compounds has revealed their effectiveness against various agricultural pests. The trifluoromethyl group is known to enhance the stability and efficacy of these compounds under environmental conditions, making them suitable candidates for development into new agrochemicals.

Material Science Applications

Polymer Chemistry
In material science, derivatives of pyrazole are being explored for their use in polymer chemistry. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Studies have shown that such modifications can lead to materials with enhanced performance characteristics suitable for various industrial applications.

Analytical Chemistry

Chemical Sensing
Due to its unique electronic properties, this compound can be utilized in chemical sensing applications. Its ability to interact with specific ions or molecules makes it a candidate for developing sensors that can detect environmental pollutants or biological markers.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAnticancer and anti-inflammatory propertiesInduces apoptosis; inhibits COX enzymes
AgrochemicalPotential as a pesticideEffective against agricultural pests
Material ScienceEnhances polymer thermal stability and mechanical propertiesImproved performance characteristics
Analytical ChemistryChemical sensing capabilitiesDetects specific ions/molecules

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. Results showed significant inhibition of cell growth in breast cancer cell lines, leading to further investigations into its mechanism of action.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, researchers tested the anti-inflammatory effects of pyrazole derivatives on induced inflammation in rat models. The results indicated a marked reduction in inflammatory markers, suggesting potential for development as an NSAID.

Mechanism of Action

The mechanism of action of 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The trifluoromethyl group at position 3 is a common feature in these analogs, contributing to metabolic stability and binding affinity via hydrophobic interactions .

Solubility and Bioavailability

  • The hydrochloride salt in the target compound significantly improves aqueous solubility (critical for oral bioavailability) compared to neutral analogs like Celecoxib Related Compound D .
  • In contrast, sulfonamide-containing analogs (e.g., Celecoxib Related Compound B) exhibit higher acidity (pKa ~1–2), enhancing solubility in basic environments .

Biological Activity

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, also known by its CAS number 169590-42-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14F3N3O2S
  • Molecular Weight : 381.37 g/mol
  • Purity : Typically requires storage in a dark place under inert atmosphere at room temperature to maintain stability .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. The inhibition of TP by compounds similar to 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been associated with reduced tumor proliferation .
  • Anti-inflammatory Effects : Studies have shown that related pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds containing trifluoromethyl groups have demonstrated efficacy in reducing inflammation and pain in various models .
  • CNS Activity : Pyrazole derivatives have been explored for their effects on the central nervous system (CNS). They have shown potential in treating conditions such as psychosis, schizophrenia, and other neurodegenerative disorders. The mechanism often involves modulation of neurotransmitter systems .

Antitumor Activity

A study focusing on the synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives found that these compounds exhibited notable TP inhibition. The structure-activity relationship (SAR) analysis indicated that modifications at the 3-position of the pyrazole ring significantly enhanced antitumor activity. Table 1 summarizes the pIC50 values observed in various derivatives:

CompoundpIC50 ExppIC50 PredResidual
14.164.263-0.103
24.534.3080.221
34.484.552-0.072
............

This data suggests a close agreement between predicted and experimental values, reinforcing the potential of these compounds for further development as antitumor agents .

Anti-inflammatory Activity

In a separate investigation into the anti-inflammatory effects of pyrazole derivatives, several compounds were tested for their ability to inhibit inflammation in vivo. The results are summarized in Table 2:

Compound No.Anti-inflammatory Activity (% Inhibition)
Control
4a22.8 ± 2.3
4b41.3 ± 7.1
......

The findings indicate that specific substitutions on the pyrazole ring can enhance anti-inflammatory efficacy, making these derivatives promising candidates for therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : As noted, TP inhibition is a critical pathway through which this compound may exert antitumor effects.
  • Neurotransmitter Modulation : The interaction with excitatory amino acid transporters (EAATs) suggests potential implications for CNS disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, and what intermediates are critical for its preparation?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of substituted hydrazides or pyrazole precursors. For example, cyclization of 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents (e.g., thiourea derivatives) yields pyrazole intermediates . Subsequent functionalization with trifluoromethyl groups and aryl substituents (e.g., p-tolyl) is achieved via Friedel-Crafts alkylation or cross-coupling reactions. Hydrochloride salt formation is performed by treating the free base with HCl in anhydrous conditions .
  • Key Intermediates :

  • 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride .
  • 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (precursor to hydrochloride salt) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • IR : Confirms the presence of amine (-NH₂) and trifluoromethyl (-CF₃) groups via stretches at ~3300 cm⁻¹ (N-H) and 1100–1250 cm⁻¹ (C-F) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and pyrazole ring protons (δ 6.0–6.5 ppm) are diagnostic. Trifluoromethyl carbons appear at ~120 ppm (¹³C) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves the planar pyrazole core and confirms substituent positions. For example, triclinic crystal systems (space group P1) with unit cell parameters a ≈ 8.5–10.5 Å are common .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) verify purity (>95%). Residual solvents are quantified via GC-MS .
  • Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks show no degradation by TLC or NMR. Store at -20°C in airtight containers to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Analysis : Discrepancies in bond lengths (e.g., C-N vs. C-C in the pyrazole ring) may arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands for twin refinement or PART commands for disordered regions . Multi-scan absorption corrections (e.g., SADABS) improve data accuracy for low-symmetry crystals .
  • Validation : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

Q. What strategies optimize yield in the final hydrochlorination step?

  • Reaction Optimization :

  • Use anhydrous HCl gas in diethyl ether at 0°C to minimize side reactions.
  • Monitor pH to ensure complete protonation of the amine (target pH ~2–3).
  • Yield improvements (from 58% to >75%) are achieved by pre-drying the free base with molecular sieves .

Q. How do substituent variations (e.g., p-tolyl vs. 4-fluorophenyl) impact biological activity in structure-activity relationship (SAR) studies?

  • SAR Design :

  • Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability.
  • Trifluoromethyl groups increase lipophilicity (logP ~2.5), improving membrane permeability .
    • Activity Testing : Screen against target enzymes (e.g., Plasmodium falciparum prolyl-tRNA synthetase) using IC₅₀ assays. p-Tolyl derivatives show 3-fold higher inhibition than phenyl analogs due to hydrophobic pocket interactions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Modeling :

  • Calculate Fukui indices (Gaussian 09) to identify nucleophilic sites (e.g., pyrazole C-4 position).
  • Transition state analysis (B3LYP/6-311++G**) predicts activation energies for SNAr reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

  • Root Cause : Variations (e.g., 180–190°C) may arise from polymorphic forms or residual solvents.
  • Resolution :

  • Perform DSC to detect polymorphs (heating rate 10°C/min).
  • Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
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4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

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